N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide
Description
N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide (CID 6896338) is an oxamide derivative featuring a 3,4-dichlorophenyl group, a benzylideneamino moiety, and a fluorine substituent. Its molecular formula is C₁₅H₁₀Cl₂FN₃O₂, with a molecular weight of 354.12 g/mol .
Properties
Molecular Formula |
C15H11Cl2N3O2 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-12-7-6-11(8-13(12)17)19-14(21)15(22)20-18-9-10-4-2-1-3-5-10/h1-9H,(H,19,21)(H,20,22)/b18-9+ |
InChI Key |
LCLOSBNQPAMFFG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide typically involves the condensation reaction between benzylideneamine and 3,4-dichlorophenyl oxamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
Industrial production of N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-benzylideneamino]-N-(3,4-dichlorophenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Highlights :
- The oxamide bridge in the target compound provides two hydrogen-bonding sites (N-H and C=O), unlike the single amide in propanil or urea in Linuron metabolites.
- The 3,4-dichlorophenyl group is conserved across analogs but paired with diverse functional groups (e.g., acrylamide, urea, propanamide), influencing target specificity .
Analysis of Physicochemical Properties
Computed properties highlight critical differences (Table 1):
| Property | Target Compound | N-benzyl-N'-(3-chlorophenyl)oxamide | Propanil | Compound 1f |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 354.12 | 288.73 | 218.08 | 457.20 |
| XLogP3 | ~3.5 (estimated) | 2.9 | 3.1 | 5.8 |
| Hydrogen Bond Donors | 2 | 2 | 1 | 1 |
| Topological Polar Surface Area (Ų) | 58.2 | 58.2 | 46.2 | 78.3 |
- The target compound’s higher molecular weight and fluorine substituent increase lipophilicity (XLogP3 ~3.5) compared to N-benzyl-N'-(3-chlorophenyl)oxamide (XLogP3 = 2.9) .
- Compound 1f’s trifluoromethyl groups and acrylamide backbone contribute to its elevated XLogP3 (5.8), enhancing membrane permeability for antitumor activity .
Antitumor Activity
Compound 1f, featuring a 3,4-dichlorophenyl-acrylamide scaffold, demonstrated IC₅₀ values of 8.2–12.4 μM against AGS and BGC-823 gastric cancer cells .
Herbicidal Activity
Propanil acts as a photosystem II inhibitor , leveraging its dichlorophenyl-propanamide structure for broad-spectrum weed control . The target compound’s oxamide group may reduce herbicidal efficacy due to steric hindrance.
Research Findings and Implications
Substituent Impact: Chlorine atoms enhance electrophilicity and binding to hydrophobic pockets, critical for pesticidal (propanil) and antitumor (compound 1f) activities . Fluorine in the target compound may improve metabolic stability and bioavailability compared to non-fluorinated analogs .
Synthetic Feasibility :
Table 1. Comparative Overview of Key Compounds
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